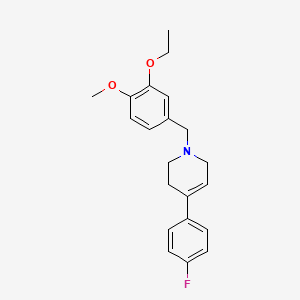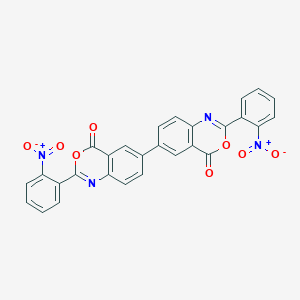
1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, also known as EF-TTP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a member of the tetrahydropyridine family, which is known for its diverse biological activities. EF-TTP has been found to possess unique properties that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed to act by inhibiting the activity of several enzymes and proteins that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the expression of several genes that are involved in cell growth and proliferation. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. This compound has also been found to be relatively non-toxic, making it a safer alternative to some other compounds that are used in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has been found to have poor bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. One area of research is the development of new drugs that are based on this compound. Researchers are exploring the use of this compound as a starting point for the development of new cancer therapies and anti-inflammatory drugs. Another area of research is the elucidation of the mechanism of action of this compound. Researchers are working to understand the molecular pathways that are involved in the biological effects of this compound. Finally, researchers are exploring the use of this compound in combination with other drugs to enhance its effectiveness and reduce its toxicity.
合成法
1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 4-fluoroaniline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1,3-cyclohexanedione to yield this compound. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
科学的研究の応用
1-(3-ethoxy-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been found to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-3-25-21-14-16(4-9-20(21)24-2)15-23-12-10-18(11-13-23)17-5-7-19(22)8-6-17/h4-10,14H,3,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFLBZSPSOBNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![17-(5-chloro-2-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5167956.png)

![(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5167970.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B5167974.png)
![4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5167995.png)
![2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5168003.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)
![2-[(3-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5168016.png)
![1-(4-methoxyphenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5168023.png)
![4-(2-methylphenoxy)-1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5168036.png)
![4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B5168042.png)

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)
